molecular formula C25H43N7NaO17P3S B10814248 Butyryl Coenzyme A (sodium salt)

Butyryl Coenzyme A (sodium salt)

Cat. No.: B10814248
M. Wt: 861.6 g/mol
InChI Key: FUZMXJHZRGSPRR-HTJRHWBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction conditions often require a buffered aqueous solution to maintain the pH and facilitate the enzymatic activity necessary for the formation of the coenzyme A derivative .

Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) may involve biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria are engineered to produce high yields of butyrate, which is then converted to Butyryl Coenzyme A through enzymatic reactions. This method is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Butyryl Coenzyme A (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyryl Coenzyme A (sodium salt) involves its role as an acyl carrier in various biochemical reactions. It interacts with enzymes such as butyryl Coenzyme A dehydrogenase, facilitating the transfer of the butyryl group to other molecules. This transfer is crucial in metabolic pathways like fatty acid oxidation and synthesis . The molecular targets include enzymes involved in these pathways, and the compound’s effects are mediated through its ability to donate or accept acyl groups .

Comparison with Similar Compounds

Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in butyrate synthesis and its involvement in maintaining colonic health. Unlike acetyl Coenzyme A and propionyl Coenzyme A, which are more broadly involved in various metabolic processes, Butyryl Coenzyme A has a more specialized function in the gut microbiome .

Properties

Molecular Formula

C25H43N7NaO17P3S

Molecular Weight

861.6 g/mol

IUPAC Name

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride

InChI

InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1

InChI Key

FUZMXJHZRGSPRR-HTJRHWBRSA-N

Isomeric SMILES

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]

Canonical SMILES

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]

Origin of Product

United States

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